D-キシロノ-1,4-ラクトン

概要

説明

D-Xylono-1,4-lactone is a chemical compound with the molecular formula C5H8O5. It is a lactone derivative of D-xylonic acid and is known for its role in various biochemical processes. This compound is a white to off-white solid that is slightly soluble in water, methanol, and dimethyl sulfoxide .

科学的研究の応用

D-Xylono-1,4-lactone has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various organic compounds.

Biology: It serves as a substrate for studying enzyme activities, particularly lactonases.

Medicine: It is investigated for its potential role in metabolic pathways and its effects on cellular processes.

Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.

作用機序

Target of Action

The primary target of D-Xylono-1,4-lactone is the enzyme xylono-1,4-lactonase . This enzyme belongs to the family of hydrolases, specifically those acting on carboxylic ester bonds . It plays a crucial role in the conversion of D-xylono-1,4-lactone into D-xylonate .

Mode of Action

D-Xylono-1,4-lactone interacts with its target, xylono-1,4-lactonase, through a hydrolysis reaction . The enzyme catalyzes the conversion of D-xylono-1,4-lactone and water into D-xylonate . This reaction is a part of the enzyme’s function in the family of hydrolases .

Biochemical Pathways

The action of D-Xylono-1,4-lactone and its interaction with xylono-1,4-lactonase participate in the pentose and glucuronate interconversions . This biochemical pathway involves the conversion of pentose sugars into other forms, which can then be used in various metabolic processes .

Pharmacokinetics

It’s known that the compound can be utilized to produce useful chemical intermediates from cheap biomass raw material .

Result of Action

The result of D-Xylono-1,4-lactone’s action is the production of D-xylonate . This compound is a product of the hydrolysis reaction catalyzed by xylono-1,4-lactonase . D-xylonate can then participate in further biochemical reactions as part of the pentose and glucuronate interconversions .

Action Environment

The action of D-Xylono-1,4-lactone can be influenced by various environmental factors. For instance, the bacterial Caulobacter crescentus lactonase (Cc XylC), a metal-dependent enzyme, has been shown to improve the formation of D-xylonic acid at a pH range from 6 to 8 . This suggests that the pH and metal ion concentration in the environment can impact the efficacy and stability of D-Xylono-1,4-lactone’s action.

生化学分析

Biochemical Properties

D-Xylono-1,4-lactone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme D-xylono-1,4-lactone lactonohydrolase . The nature of these interactions is primarily enzymatic, where D-xylono-1,4-lactone is converted into D-xylonate .

Molecular Mechanism

The molecular mechanism of D-Xylono-1,4-lactone primarily involves its conversion into D-xylonate by the enzyme D-xylono-1,4-lactone lactonohydrolase . This process may influence binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

D-Xylono-1,4-lactone is involved in specific metabolic pathways. It is converted into D-xylonate by the enzyme D-xylono-1,4-lactone lactonohydrolase . This process could influence metabolic flux or metabolite levels.

準備方法

Synthetic Routes and Reaction Conditions: D-Xylono-1,4-lactone can be synthesized through the oxidation of D-xylose. The process involves the use of oxidizing agents such as bromine or chromium (VI) reagents. The reaction typically takes place in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods: In industrial settings, D-Xylono-1,4-lactone is produced through the fermentation of D-xylose using specific strains of bacteria or fungi. The fermentation broth is then subjected to purification processes, including filtration, concentration, and crystallization, to obtain the final product .

化学反応の分析

Types of Reactions: D-Xylono-1,4-lactone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form D-xylonic acid.

Reduction: It can be reduced to form D-xylitol.

Hydrolysis: It can be hydrolyzed to form D-xylonic acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include bromine and chromium (VI) reagents.

Reduction: Sodium borohydride is commonly used as a reducing agent.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of D-Xylono-1,4-lactone.

Major Products Formed:

Oxidation: D-xylonic acid

Reduction: D-xylitol

Hydrolysis: D-xylonic acid

類似化合物との比較

- D-Glucono-1,4-lactone

- L-Galactono-1,4-lactone

- D-Arabino-1,4-lactone

Comparison: D-Xylono-1,4-lactone is unique due to its specific role in the metabolism of D-xylose. While other lactones, such as D-Glucono-1,4-lactone and L-Galactono-1,4-lactone, are involved in different metabolic pathways, D-Xylono-1,4-lactone is specifically associated with the pentose and glucuronate interconversions .

生物活性

D-Xylono-1,4-lactone is a biochemical compound that has garnered attention for its potential biological activities, particularly in enzymatic hydrolysis processes. This article explores the biological activity of D-xylono-1,4-lactone, focusing on its enzymatic interactions, structural characteristics, and implications in metabolic pathways.

- Molecular Formula : CHO

- Molecular Weight : 148.114 g/mol

- CAS Number : 18423-66-0

D-Xylono-1,4-lactone is recognized as a biochemical reagent in various life science research applications .

Enzymatic Hydrolysis

D-Xylono-1,4-lactone serves as a substrate for specific enzymes, particularly lactonases. These enzymes catalyze the hydrolysis of the lactone ring, leading to the formation of D-xylonate. The following sections detail key studies that elucidate the enzymatic activity associated with D-xylono-1,4-lactone.

Key Enzymes Involved

- Xylonolactonase from Caulobacter crescentus :

-

Lactonases from Mycoplasma species :

- Enzymes such as MS53_0025 and MAG_6390 have been characterized to hydrolyze D-xylono-1,4-lactone-5-phosphate with high catalytic efficiency (k/K values around ) .

- These enzymes are implicated in the catabolism of small sugar lactones, suggesting a metabolic pathway that utilizes D-xylono-1,4-lactone as an energy source.

Structural Characterization

The structural analysis of D-xylono-1,4-lactone and its interacting enzymes provides insights into their functional mechanisms:

| Enzyme | Structure Type | Active Site Composition | Metal Ion |

|---|---|---|---|

| Xylonolactonase (Cc XylC) | 6-bladed β-propeller | Glu18, Asn146, Asp196 | Fe |

| Lactonases (MS53_0025) | Amidohydrolase fold | Binuclear zinc center | Zn |

The crystal structures reveal that the active sites of these enzymes are well-suited for binding to D-xylono-1,4-lactone, facilitating efficient hydrolysis .

Metabolic Pathways

D-Xylono-1,4-lactone is involved in several metabolic pathways. Notably, it can be converted into D-xylonate through enzymatic action. The oxidative D-xylose pathway has been identified as a significant route for producing organic acids and alcohols from biomass-derived sugars . This pathway highlights the potential for biotechnological applications in converting renewable resources into valuable chemicals.

Case Studies

-

Metabolic Engineering of Saccharomyces cerevisiae :

- A study demonstrated that expressing an NAD-dependent D-xylose dehydrogenase from Caulobacter crescentus in yeast led to significant production of D-xylonate from D-xylose. This indicates the feasibility of utilizing D-xylono-1,4-lactone derivatives in engineered microbial systems for organic acid production .

- Hydrolysis Kinetics :

特性

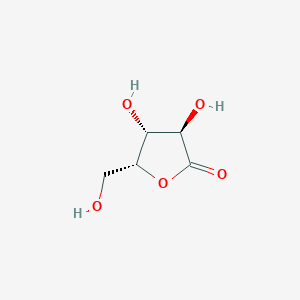

IUPAC Name |

(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-FLRLBIABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315147 | |

| Record name | D-Xylono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15384-37-9 | |

| Record name | D-Xylono-1,4-lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15384-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Xylono-1,4-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the enzymatic hydrolysis of D-xylono-1,4-lactone?

A1: D-Xylono-1,4-lactone can be hydrolyzed by enzymes, specifically lactonases. Research has identified a novel lactonase from Mycoplasma synoviae 53 (MS53_0025) and Mycoplasma agalactiae PG2 (MAG_6390) that catalyzes the hydrolysis of D-xylono-1,4-lactone-5-phosphate. [] This enzyme exhibits a kcat/Km value of 4.7 × 104 M–1 s–1 for D-xylono-1,4-lactone-5-phosphate. [] Another study identified xylonolactonase from Caulobacter crescentus (Cc XylC), a mononuclear nonheme iron hydrolase, which can speed up the hydrolysis of D-xylono-1,4-lactone by 100-fold compared to the nonenzymatic reaction. []

Q2: Are there any known applications of D-xylono-1,4-lactone derivatives in synthetic chemistry?

A2: Yes, D-xylono-1,4-lactone serves as a valuable starting material for synthesizing various compounds. For example, it can be used to create 3-methoxyoxetane δ-amino acids with D-lyxo, D-ribo, and D-arabino configurations. [] Researchers successfully synthesized the D-lyxo configuration by introducing an azide function at the C-5 position of 1,2-isopropylidene-D-xylose, followed by ring contraction of the intermediate D-xylono-1,4-lactone via triflation and base treatment. []

Q3: Has the structure of D-xylono-1,4-lactone been confirmed by X-ray crystallography?

A3: Yes, X-ray crystallography has been used to confirm the structure of D-xylono-1,4-lactone derivatives. For instance, in a study investigating the protection of the free hydroxyl group of 3,5-O-benzylidene-D-xylono-1,4-lactone, X-ray crystallography confirmed the successful formation of the protected compound, 2-O-benzhydryl-3,4-(S)-O-benzylidene-D-xylono-1,4-lactone (C25H22O5). [] This study also revealed that the isomeric xylono lactone, unlike the analogously protected lyxono lactone, contains two molecules in the asymmetric unit (Z′ = 2). []

Q4: What is the role of D-xylono-1,4-lactone in the synthesis of other compounds?

A4: D-xylono-1,4-lactone acts as a key intermediate in several synthetic pathways. For instance, it plays a crucial role in synthesizing (2S,4S)-2,4,5-trihydroxypentanoic acid 4,5-acetonide methyl ester. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。